molecular formula C14H25ClN2O B1380108 N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride CAS No. 1803598-79-9

N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride

Cat. No. B1380108
CAS RN: 1803598-79-9
M. Wt: 272.81 g/mol
InChI Key: UKSJBZDLJZORFP-UHFFFAOYSA-N
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Description

“N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803598-79-9 . It has a molecular weight of 272.82 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC Name for this compound is "N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride" . The InChI Code is "1S/C14H24N2O.ClH/c15-12-3-1-2-4-13(12)16-14(17)11-8-9-5-6-10(11)7-9;/h9-13H,1-8,15H2,(H,16,17);1H" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 272.82 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Life Sciences Research

This compound is utilized in life sciences research due to its potential biological activity. It can be used as a reference standard in pharmacological studies to understand its interaction with biological systems .

Material Science

In material science, this compound’s unique structure could be explored for the development of novel materials with specific properties, such as increased durability or specialized conductivity .

Chemical Synthesis

The compound serves as a building block in chemical synthesis. Its bicyclic structure is particularly valuable for constructing complex organic molecules, which can be used in the synthesis of pharmaceuticals and agrochemicals .

Chromatography

Due to its distinct chemical properties, this compound can be used as a calibration standard in chromatographic methods, aiding in the separation and analysis of complex mixtures .

Analytical Chemistry

In analytical chemistry, it can be employed in method development for the detection and quantification of similar compounds within various samples, enhancing the accuracy of analytical results .

Organocatalysis

The compound’s structure allows for its use in organocatalysis, facilitating asymmetric synthesis processes. This is crucial for producing enantiomerically pure substances, which are important in the creation of certain medications .

Drug Discovery

Its bicyclic core is a feature of many bioactive compounds, making it a valuable scaffold in drug discovery. Researchers can modify its structure to develop new drug candidates with potential therapeutic effects .

Thermophysical Property Research

The compound can be studied for its thermophysical properties, which are essential for understanding its behavior under different temperature and pressure conditions. This information is vital for process design and safety assessments in chemical engineering .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O.ClH/c15-12-3-1-2-4-13(12)16-14(17)11-8-9-5-6-10(11)7-9;/h9-13H,1-8,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSJBZDLJZORFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2CC3CCC2C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
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N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
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N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
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N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
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N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
Reactant of Route 6
N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride

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